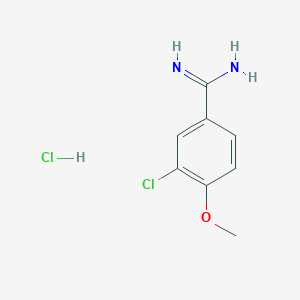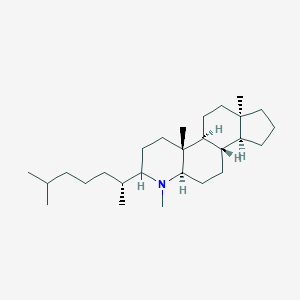
4-Methyl-4-azacholestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-azacholestane (4-MA) is a synthetic steroid that has been developed for scientific research purposes. It is a derivative of cholesterol and has been found to have potential applications in various fields of research, including medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
4-Methyl-4-azacholestane has potential applications in various fields of scientific research. It has been found to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in treating diseases such as cancer and arthritis. It has also been used in studies related to cholesterol metabolism and the biosynthesis of steroids. Additionally, 4-Methyl-4-azacholestane has been used as a tool for studying the structure and function of membrane proteins.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-azacholestane is not fully understood. However, it is known to interact with membrane proteins and modulate their activity. It has been found to inhibit the activity of certain enzymes involved in cholesterol biosynthesis, which may contribute to its anti-tumor properties. Additionally, 4-Methyl-4-azacholestane has been shown to interact with ion channels and transporters, which may explain its effects on membrane protein function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Methyl-4-azacholestane are diverse and depend on the specific application. It has been found to have anti-inflammatory and anti-tumor effects, as well as effects on cholesterol metabolism. Additionally, 4-Methyl-4-azacholestane has been shown to affect membrane protein function, which may have implications for various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-4-azacholestane in lab experiments is its potential to modulate membrane protein function. This makes it a useful tool for studying the structure and function of membrane proteins. Additionally, its anti-inflammatory and anti-tumor properties make it a potential candidate for drug development. However, the synthesis of 4-Methyl-4-azacholestane is a complex process that requires expertise in organic chemistry. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research related to 4-Methyl-4-azacholestane. One area of interest is its potential use in drug development. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and its effects on membrane protein function. Finally, the synthesis of 4-Methyl-4-azacholestane could be optimized to make it more accessible for scientific research purposes.
Métodos De Síntesis
The synthesis of 4-Methyl-4-azacholestane involves several steps. The starting material for the synthesis is cholesterol, which is converted to 4-Methyl-4-azacholestane via a series of chemical reactions. The process involves the use of various reagents and catalysts, and the final product is purified using chromatography techniques. The synthesis of 4-Methyl-4-azacholestane is a complex process that requires expertise in organic chemistry.
Propiedades
Número CAS |
1867-76-1 |
|---|---|
Nombre del producto |
4-Methyl-4-azacholestane |
Fórmula molecular |
C27H49N |
Peso molecular |
387.7 g/mol |
Nombre IUPAC |
(3aS,3bS,5aR,9aR,9bS,11aR)-6,9a,11a-trimethyl-7-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline |
InChI |
InChI=1S/C27H49N/c1-19(2)9-7-10-20(3)24-15-18-27(5)23-14-17-26(4)16-8-11-22(26)21(23)12-13-25(27)28(24)6/h19-25H,7-18H2,1-6H3/t20-,21+,22+,23+,24?,25-,26-,27-/m1/s1 |
Clave InChI |
ZBHJPJSJUPTGSI-DLIDQQGSSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)C1CC[C@@]2([C@H]3CC[C@]4(CCC[C@H]4[C@@H]3CC[C@H]2N1C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |
Sinónimos |
4-methyl-4-aza-5 alpha-cholestane 4-methyl-4-azacholestane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



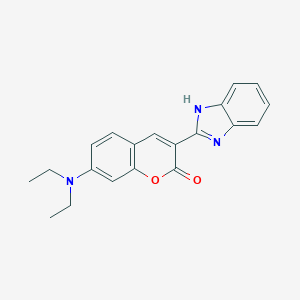
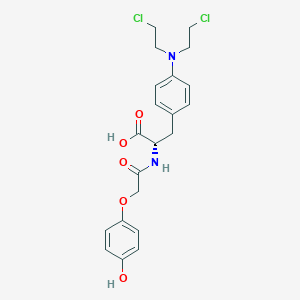
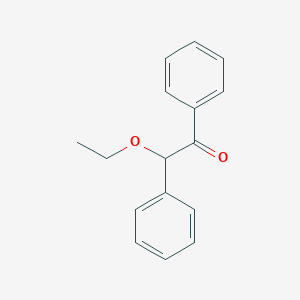

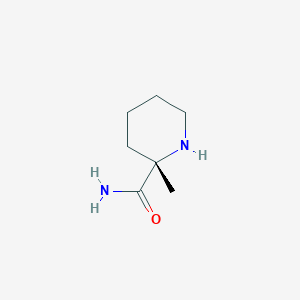
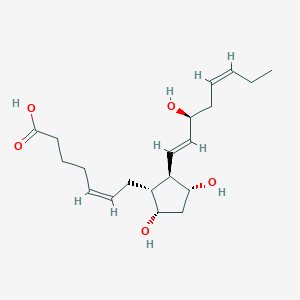
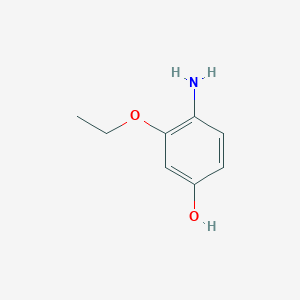
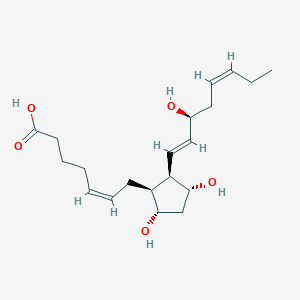

![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
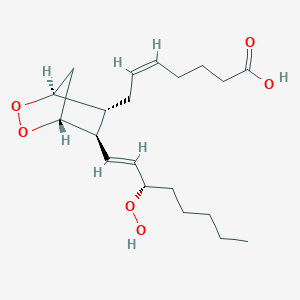
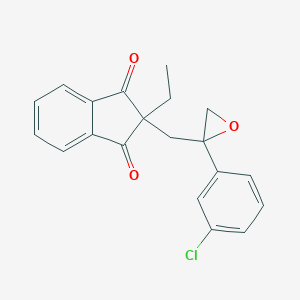
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
